molecular formula C11H10N6O2S B2748568 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1211421-75-8

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2748568
CAS No.: 1211421-75-8
M. Wt: 290.3
InChI Key: WDVHJOVKHTYRLV-UHFFFAOYSA-N
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Description

The compound 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a synthetic molecule designed for research purposes, integrating multiple heterocyclic pharmacophores known for their broad bioactivity. Its structure features a 1,3,4-oxadiazole ring, a scaffold recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups in medicinal chemistry . Derivatives of 1,3,4-oxadiazoles have been extensively studied and demonstrate a wide spectrum of biological activities, including potential anticancer, antimicrobial, anti-inflammatory, and antiviral effects . The integration of a pyrazole ring further enhances its research value, as this moiety is commonly found in compounds with chemotherapeutical potential, such as antimicrobial and antiviral agents, and has been investigated for antiproliferative and anticancer activities . This specific molecular architecture makes it a compound of interest for investigating novel biologically active agents, particularly in the fields of oncology and infectious diseases. Researchers may utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules or as a core structure for screening against various enzymatic targets. It is strictly for research use in laboratory settings.

Properties

IUPAC Name

1-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O2S/c1-17-5-4-7(16-17)9-14-15-11(19-9)13-10(18)12-8-3-2-6-20-8/h2-6H,1H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVHJOVKHTYRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features three critical structural components:

  • A 1,3,4-oxadiazole ring , known for its electron-deficient nature and stability under physiological conditions.
  • A 1-methyl-1H-pyrazol-3-yl substituent at position 5 of the oxadiazole, contributing to π-π stacking interactions.
  • A thiophen-2-yl urea group , which introduces hydrogen-bonding capabilities and modulates solubility.

Synthetic challenges include:

  • Sequential assembly of heterocycles without side reactions.
  • Ensuring regioselectivity during oxadiazole formation.
  • Stabilizing the urea linkage under acidic or basic conditions.

Synthetic Strategies and Methodologies

Route 1: Oxadiazole Formation Followed by Urea Coupling

Step 1: Synthesis of 5-(1-Methyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-Amine

The oxadiazole core is constructed via cyclocondensation of 1-methyl-1H-pyrazole-3-carbohydrazide with a nitrile derivative.

Procedure :

  • Hydrazide Preparation : React 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the acyl chloride, followed by treatment with hydrazine hydrate.
  • Cyclocondensation : Heat the hydrazide with cyanogen bromide (BrCN) in ethanol under reflux for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of BrCN, yielding the oxadiazole ring.

$$
\text{1-Methylpyrazole-3-carbohydrazide} + \text{BrCN} \xrightarrow{\text{EtOH, Δ}} \text{5-(1-Methyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-Amine} + \text{NH}_4\text{Br}
$$

Yield : 68–72%.

Step 2: Urea Formation via Isocyanate Intermediate

The oxadiazole amine is reacted with thiophen-2-isocyanate to form the urea linkage.

Procedure :

  • Isocyanate Generation : Treat thiophen-2-amine with triphosgene in dichloromethane at 0°C.
  • Coupling Reaction : Add the oxadiazole amine to the isocyanate solution in tetrahydrofuran (THF) with triethylamine as a catalyst. Stir at room temperature for 12 hours.

$$
\text{5-(1-Methyl-1H-Pyrazol-3-yl)-1,3,4-Oxadiazol-2-Amine} + \text{Thiophen-2-Isocyanate} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} + \text{HCl}
$$

Yield : 55–60%.

Route 2: One-Pot Tandem Synthesis

A streamlined approach combines oxadiazole and urea formation in a single reaction vessel.

Procedure :

  • Mix 1-methyl-1H-pyrazole-3-carbohydrazide, thiophen-2-amine, and carbonyldiimidazole (CDI) in dimethylformamide (DMF).
  • Heat at 80°C for 24 hours. CDI acts as a coupling agent, facilitating both cyclocondensation and urea bond formation.

$$
\text{Hydrazide} + \text{Thiophen-2-Amine} \xrightarrow{\text{CDI, DMF, Δ}} \text{Target Compound} + \text{Imidazole}
$$

Yield : 50–54%.

Route 3: Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time.

Procedure :

  • Combine 1-methylpyrazole-3-carbohydrazide, thiophen-2-isocyanate, and acetic acid in a microwave vessel.
  • Irradiate at 150°C for 20 minutes.

Yield : 70–75%.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Solvent Catalyst Temperature (°C) Yield (%)
THF Triethylamine 25 55
DMF CDI 80 54
Ethanol None 78 48
Acetonitrile Pyridine 60 50

Key Observations :

  • Polar aprotic solvents (DMF, THF) improve solubility of intermediates.
  • CDI minimizes side reactions compared to carbodiimides.

Temperature and Time Optimization

Method Temperature (°C) Time (h) Yield (%)
Conventional Reflux 80 12 60
Microwave 150 0.33 75
Room Temperature 25 24 55

Microwave synthesis reduces reaction time by 97% while improving yields.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FT-IR :

    • N-H stretch (urea): 3320 cm⁻¹.
    • C=O (urea): 1680 cm⁻¹.
    • Oxadiazole C=N: 1595 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, pyrazole-H).
    • δ 7.45–7.32 (m, 3H, thiophene-H).
    • δ 3.91 (s, 3H, N-CH₃).
  • Mass Spectrometry :

    • [M+H]⁺: m/z 291.3 (calculated 290.3).

Chemical Reactions Analysis

Substitution Reactions

The thiophene and pyrazole rings are primary sites for electrophilic substitution due to their electron-rich nature.

  • Nitration : Reacts with nitric acid (HNO₃) in acetic anhydride at 0–5°C to introduce nitro groups at the α-position of the thiophene ring. Yield: ~65% .

  • Halogenation : Bromination with Br₂ in CHCl₃ produces 5-bromothiophene derivatives (confirmed by NMR).

  • Suzuki Coupling : The pyrazole ring undergoes palladium-catalyzed cross-coupling with arylboronic acids, yielding biaryl derivatives (Table 1) .

Table 1: Substitution Reactions and Products

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
NitrationHNO₃/Ac₂O, 0–5°C5-Nitro-thiophene derivative65
BrominationBr₂/CHCl₃, RT5-Bromo-1-methylpyrazole-oxadiazole-urea72
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C3-Aryl-1-methylpyrazole-oxadiazole-urea58–85

Oxidation and Reduction

The oxadiazole ring and urea group participate in redox reactions:

  • Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiophene’s sulfur atom to a sulfone, enhancing electrophilicity (confirmed by IR: 1150 cm⁻¹ for S=O).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamine derivative (NMR: δ 3.2 ppm for –NH₂) .

Cyclization and Ring-Opening

The oxadiazole ring undergoes cycloaddition or cleavage under specific conditions:

  • Thermal Cyclization : Heating at 150°C in DMF forms fused pyrazolo-oxadiazolo-thiophene systems (X-ray crystallography confirmed) .

  • Acid Hydrolysis : HCl (6M) cleaves the oxadiazole ring to yield a thiosemicarbazide intermediate (LC-MS: m/z 212) .

Urea Functional Group Reactivity

The urea moiety participates in nucleophilic reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylated derivatives (HPLC purity >95%) .

  • Condensation : With aromatic aldehydes (e.g., benzaldehyde), forms Schiff bases (UV-Vis: λₘₐₓ 320 nm) .

Biological Activity of Reaction Products

Derivatives synthesized via the above reactions exhibit notable bioactivity:

Table 2: Biological Profiles of Key Derivatives

DerivativeBiological ActivityIC₅₀/EC₅₀ (μM)TargetReference
5-Nitro-thiophene analogAnticancer (MCF-7 cells)15.0Caspase-3 activation
Sulfone derivativeAntimicrobial (S. aureus)MIC = 12.5 µg/mLCell wall synthesis
Biaryl-coupled productHDAC6 inhibition0.008Histone deacetylase

Mechanistic Insights

  • Electrophilic Substitution : Directed by the electron-donating methyl group on pyrazole, favoring para

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics or antifungals .

Anticancer Potential

The anticancer properties of this compound are noteworthy. Analogous structures have been reported to target specific pathways involved in cancer cell proliferation. For example, derivatives of thiophene and oxadiazole have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

Compounds with similar structural features have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases .

Pesticidal Activity

The compound's structure suggests potential use as an agricultural pesticide. Research into related thiophene derivatives has shown effectiveness against pests and pathogens affecting crops. The integration of such compounds into crop protection strategies could enhance yield and reduce reliance on traditional pesticides .

Organic Electronics

Due to their unique electronic properties, compounds like 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea are being explored for use in organic electronic devices. Their ability to conduct electricity makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal highlighted the synthesis of various oxadiazole derivatives and their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the pyrazole ring significantly enhanced antimicrobial potency .

Research on Anticancer Properties

Another study focused on evaluating the anticancer effects of thiophene-containing urea derivatives against breast cancer cell lines (MDA-MB 231). The findings suggested that these compounds could effectively inhibit cell proliferation through apoptosis induction .

Mechanism of Action

The mechanism of action of 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
  • 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(furan-2-yl)urea
  • 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(pyridin-2-yl)urea

Uniqueness

1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its biological activity and its interactions with molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound 1-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea represents a significant class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Key Features

  • Pyrazole Ring : The presence of the pyrazole ring contributes to the compound's reactivity and biological properties.
  • Oxadiazole Group : This moiety is known for its role in enhancing pharmacological activity.
  • Thiophene Substituent : The thiophene ring adds unique electronic properties that may influence biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds containing oxadiazole and thiophene rings have demonstrated significant antibacterial and antifungal activities. Specifically, research indicates that derivatives similar to the target compound exhibit effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. A study found that compounds with similar structural features induced apoptosis in cancer cell lines by activating caspase pathways and increasing p53 expression levels . The mechanism involves interaction with cellular receptors, leading to altered signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Compounds containing thiophene and pyrazole moieties have also been investigated for their anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Other Biological Activities

  • Antidiabetic : Some derivatives have shown promise in lowering blood glucose levels in diabetic models.
  • Antiviral : Preliminary studies suggest that certain pyrazole derivatives may exhibit antiviral activities against specific viruses .
  • Cytotoxicity : The cytotoxic effects of these compounds have been evaluated in various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

Study 1: Synthesis and Antimicrobial Evaluation

A series of pyrazole derivatives were synthesized, including the target compound. These were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Mechanism Investigation

In vitro studies on MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis markers, revealing significant apoptotic activity at micromolar concentrations .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundPyrazole, Oxadiazole, ThiopheneModerateHigh
5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-aminesPyrazole, OxadiazoleHighModerate
1-(5-benzofuran-2-yl)-pyrazolesPyrazole, BenzofuranLowHigh

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how can purity be ensured?

Answer:
The synthesis typically involves coupling heteroaryl amines with activated carbonyl intermediates. For example:

  • Method A : Reacting a pre-synthesized 5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine with thiophen-2-yl isocyanate in anhydrous toluene under reflux (1–2 hours) .
  • Method B : Using coupling agents like POCl₃ or carbodiimides (e.g., DCC) in solvents such as DCM or chloroform, followed by reflux and crystallization from ethanol-acetic acid (2:1) mixtures .
    Purity control : Post-synthesis purification via recrystallization (e.g., EtOH–AcOH) and characterization by ¹H/¹³C NMR (e.g., δ ~10.39 ppm for urea NH protons) and ESI-HRMS (mass accuracy <2 ppm) ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Answer:

  • ¹H NMR : Key peaks include the urea NH protons (δ 10.3–10.4 ppm, singlet) and thiophene aromatic protons (δ 7.0–7.6 ppm) .
  • ¹³C NMR : Oxadiazole carbons appear at δ 165–170 ppm, while the pyrazole C=O (if present) resonates at δ 155–160 ppm .
  • ESI-HRMS : Exact mass calculation (e.g., [M+H]⁺ for C₁₄H₁₂N₆O₂S: 337.0712) confirms molecular formula .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) validate purity (>98%) .

Advanced: How do structural modifications to the pyrazole or oxadiazole rings affect biological activity?

Answer:

  • Pyrazole substitution : Methyl groups at the 1-position (e.g., 1-methyl vs. 1-ethyl) enhance metabolic stability but may reduce CB1 receptor binding affinity (IC₅₀ shifts from 1.35 nM to >10 nM) .
  • Oxadiazole heteroatoms : Replacing sulfur with oxygen in the oxadiazole ring decreases anti-tubercular activity (MIC from 0.5 µg/mL to 2.0 µg/mL) due to reduced membrane permeability .
  • Thiophene positioning : 2-Thiophenyl groups improve π-π stacking with aromatic residues in enzyme active sites (e.g., mycobacterial cytochrome P450) compared to 3-thiophenyl analogs .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Standardize assays : Use validated protocols like the Mosmann MTT assay ( ) for cytotoxicity or microdilution for antimicrobial activity to minimize inter-lab variability .
  • Control variables : Ensure consistent cell lines (e.g., H37Rv for TB studies), solvent concentrations (DMSO ≤0.1%), and incubation times .
  • Validate targets : Perform competitive binding assays (e.g., SPR or radioligand displacement) to confirm receptor affinity discrepancies (e.g., CB1 vs. CB2 selectivity) .

Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Use X-ray crystallographic data (e.g., PDB ID 4NX9 for CB1) to model interactions. The oxadiazole ring often forms hydrogen bonds with Lys192 or Asp366 .
  • QSAR models : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with anti-TB activity (R² >0.85) .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the thiophene ring .
  • Lyophilized powders remain stable for >12 months; avoid repeated freeze-thaw cycles in DMSO stock solutions .

Advanced: How can metabolic stability be improved without compromising activity?

Answer:

  • Bioisosteric replacement : Substitute the urea moiety with a thiourea or cyanoguanidine group to reduce CYP3A4-mediated degradation (t₁/₂ increases from 1.2 to 4.5 hours) .
  • Deuterate labile positions : Introduce deuterium at the pyrazole methyl group to slow oxidative metabolism (CLint reduced by 60%) .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Answer:

  • Selectivity screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify off-target hits (e.g., JAK2 or EGFR inhibition) .
  • Scaffold hopping : Replace the oxadiazole with a 1,2,4-triazole to reduce ATP-binding site promiscuity .

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